molecular formula C15H15ClN2O B3828952 1-(3-Chlorophenyl)-3-(3,4-dimethylphenyl)urea CAS No. 13208-29-2

1-(3-Chlorophenyl)-3-(3,4-dimethylphenyl)urea

Cat. No.: B3828952
CAS No.: 13208-29-2
M. Wt: 274.74 g/mol
InChI Key: DIAVHLUOVTVKEF-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-(3,4-dimethylphenyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a urea functional group, which is bonded to a 3-chlorophenyl group and a 3,4-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Chlorophenyl)-3-(3,4-dimethylphenyl)urea can be synthesized through a reaction between 3-chloroaniline and 3,4-dimethylaniline with phosgene or a phosgene equivalent. The reaction typically involves the following steps:

    Formation of Isocyanate: 3-chloroaniline is reacted with phosgene to form 3-chlorophenyl isocyanate.

    Urea Formation: The 3-chlorophenyl isocyanate is then reacted with 3,4-dimethylaniline to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-3-(3,4-dimethylphenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenation, nitration, and sulfonation reactions can be carried out using appropriate reagents like halogens, nitric acid, and sulfuric acid, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction may produce amines.

Scientific Research Applications

1-(3-Chlorophenyl)-3-(3,4-dimethylphenyl)urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-3-(3,4-dimethylphenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chlorophenyl)-3-phenylurea: Similar structure but lacks the 3,4-dimethyl substitution.

    1-(3-Chlorophenyl)-3-(4-methylphenyl)urea: Similar structure with a single methyl substitution.

    1-(3-Chlorophenyl)-3-(2,4-dimethylphenyl)urea: Similar structure with different positions of methyl groups.

Uniqueness

1-(3-Chlorophenyl)-3-(3,4-dimethylphenyl)urea is unique due to the specific positioning of the chlorophenyl and dimethylphenyl groups, which can influence its chemical reactivity and biological activity. The presence of both electron-withdrawing (chlorine) and electron-donating (methyl) groups can lead to unique interactions with molecular targets, making it a compound of interest for further research and development.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-(3,4-dimethylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O/c1-10-6-7-14(8-11(10)2)18-15(19)17-13-5-3-4-12(16)9-13/h3-9H,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIAVHLUOVTVKEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=CC(=CC=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50304106
Record name ST50202738
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50304106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13208-29-2
Record name NSC164217
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164217
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ST50202738
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50304106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-CHLOROPHENYL)-3-(3,4-XYLYL)UREA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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